Trifluoruro de aluminio trihidratado

Descripción general

Descripción

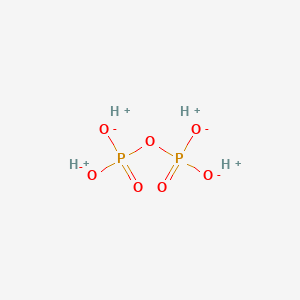

Aluminium trifluoride trihydrate is an inorganic compound with the chemical formula AlF₃·3H₂O. It is a colorless to white crystalline solid that is odorless and has a density of 1.914 g/cm³. This compound is known for its role in various industrial and scientific applications, particularly in the production of aluminium and as a catalyst in organic synthesis .

Aplicaciones Científicas De Investigación

Aluminium trifluoride trihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in chemical analysis.

Biology: Employed in biochemical studies to inhibit certain enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Utilized in the production of aluminium by electrolysis, as a flux ingredient for removing magnesium in aluminium refining, and in the preparation of low index films

Mecanismo De Acción

Target of Action

Aluminium trifluoride trihydrate primarily targets the production of aluminium by electrolysis . It is an important additive in this process, where it lowers the melting point to below 1000 °C and increases the conductivity of the solution .

Mode of Action

The compound interacts with its targets by being dissolved into the molten salt used in the electrolysis process . This interaction results in a decrease in the melting point and an increase in the conductivity of the solution, facilitating the production of aluminium .

Biochemical Pathways

Aluminium trifluoride trihydrate affects the electrolysis pathway in the production of aluminium . Its addition to the molten salt solution enhances the efficiency of the electrolysis process, leading to the successful extraction of aluminium .

Pharmacokinetics

It is known to be slightly soluble in water , which could potentially impact its bioavailability in aqueous environments.

Result of Action

The primary result of the action of aluminium trifluoride trihydrate is the efficient production of aluminium through electrolysis . By lowering the melting point and increasing the conductivity of the solution, it facilitates the extraction of aluminium from aluminium oxide .

Action Environment

The action of aluminium trifluoride trihydrate is influenced by environmental factors such as temperature and the presence of other compounds. For instance, its effectiveness in lowering the melting point and increasing the conductivity of the solution is enhanced at high temperatures, which are typical in the electrolysis process . Additionally, its action can be influenced by the presence of other compounds in the solution, such as cryolite .

Análisis Bioquímico

Biochemical Properties

Aluminium trifluoride trihydrate has been observed to bind to and activate heterotrimeric G proteins . This interaction has proven useful for studying G protein activation in vivo and elucidating the three-dimensional structures of several GTPases .

Cellular Effects

Its ability to bind to and activate G proteins suggests that it may influence cell signaling pathways .

Molecular Mechanism

The molecular mechanism of Aluminium trifluoride trihydrate involves binding to G proteins, leading to their activation . This activation can influence the biochemical mechanism of GTP hydrolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminium trifluoride trihydrate can be synthesized by reacting aluminium hydroxide with hydrofluoric acid at high temperatures. The reaction produces aluminium fluoride trihydrate, which can then be calcined and dehydrated to obtain anhydrous aluminium fluoride .

Industrial Production Methods: In industrial settings, aluminium trifluoride trihydrate is often produced from fluorite, sulfuric acid, and aluminium hydroxide. This method involves the reaction of hydrofluoric acid with aluminium hydroxide at elevated temperatures to yield aluminium fluoride trihydrate .

Análisis De Reacciones Químicas

Types of Reactions: Aluminium trifluoride trihydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminium oxide and hydrogen fluoride.

Reduction: It can be reduced by strong reducing agents to form elemental aluminium and hydrogen fluoride.

Substitution: It can undergo substitution reactions with other halides to form different aluminium halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or chlorine at high temperatures.

Reduction: Involves the use of strong reducing agents like lithium aluminium hydride.

Substitution: Typically involves halide exchange reactions with compounds like sodium chloride or potassium bromide.

Major Products Formed:

Oxidation: Aluminium oxide and hydrogen fluoride.

Reduction: Elemental aluminium and hydrogen fluoride.

Substitution: Various aluminium halides depending on the halide used.

Comparación Con Compuestos Similares

- Aluminium chloride (AlCl₃)

- Aluminium bromide (AlBr₃)

- Aluminium iodide (AlI₃)

- Boron trifluoride (BF₃)

- Gallium trifluoride (GaF₃)

- Indium trifluoride (InF₃)

- Thallium trifluoride (TlF₃)

Comparison: Aluminium trifluoride trihydrate is unique among these compounds due to its high stability and low solubility in water. Unlike aluminium chloride, which is highly soluble in water and hygroscopic, aluminium trifluoride trihydrate remains stable and less reactive under similar conditions. Its ability to act as a Lewis acid is comparable to boron trifluoride, but it is less volatile and easier to handle .

Propiedades

IUPAC Name |

aluminum;trifluoride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[F-].[F-].[F-].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.992 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.